1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone
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Overview
Description
1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone is an organic compound that features a seven-membered azepane ring, a bromophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Ketone Formation: The ethanone moiety can be introduced through acylation reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(4-bromophenoxy)ethanone: Similar structure with a six-membered piperidine ring.
1-(Morpholin-1-yl)-2-(4-bromophenoxy)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone is unique due to the presence of the seven-membered azepane ring, which can impart different steric and electronic properties compared to six-membered rings like piperidine or morpholine. These differences can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCPFYJMAROFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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